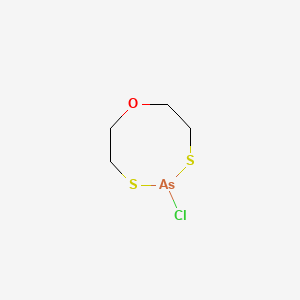
5-Chloro-1,4,6,5-oxadithiarsocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,4,6,5-oxadithiarsocane is a chemical compound with the molecular formula C4H8AsClOS2. It contains a total of 17 atoms, including hydrogen, carbon, oxygen, sulfur, and chlorine . This compound is notable for its unique structure, which includes an eight-membered ring and an ether group .
Vorbereitungsmethoden
The preparation of 5-Chloro-1,4,6,5-oxadithiarsocane involves several synthetic routes and reaction conditions. One common method includes the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as an initial raw material. The process involves 6-site methyl oxidation and 5-site hydrogen chlorination, followed by the reduction of the 6-site formyl group and condensation with 2-aminopyrrolidine or corresponding salts . This method is simple to operate, stable in technique, and suitable for industrial production, offering high yield, high purity, and low cost .
Analyse Chemischer Reaktionen
5-Chloro-1,4,6,5-oxadithiarsocane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,4,6,5-oxadithiarsocane has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of 5-Chloro-1,4,6,5-oxadithiarsocane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-1,4,6,5-oxadithiarsocane can be compared with other similar compounds, such as other oxadithiarsocanes and chlorinated organic compounds. These comparisons highlight its unique structural features and chemical properties. Similar compounds include 1,4,6,5-oxadithiarsocane and other chlorinated derivatives .
Eigenschaften
CAS-Nummer |
53006-63-6 |
|---|---|
Molekularformel |
C4H8AsClOS2 |
Molekulargewicht |
246.6 g/mol |
IUPAC-Name |
5-chloro-1,4,6,5-oxadithiarsocane |
InChI |
InChI=1S/C4H8AsClOS2/c6-5-8-3-1-7-2-4-9-5/h1-4H2 |
InChI-Schlüssel |
NVVCQOQTONCDRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS[As](SCCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


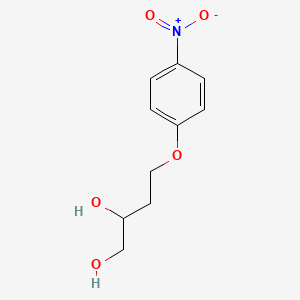
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
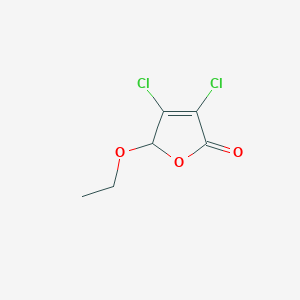
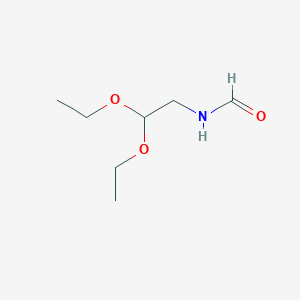
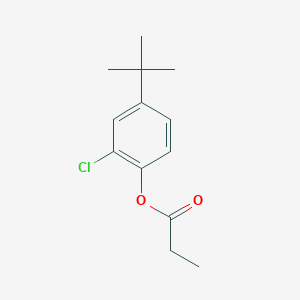
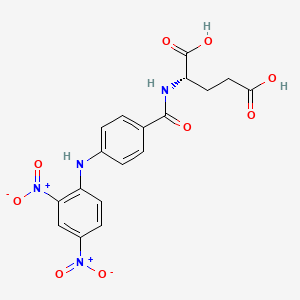
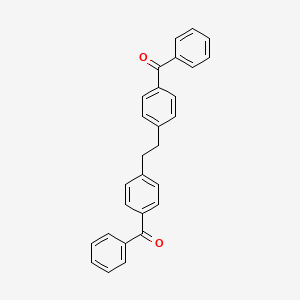
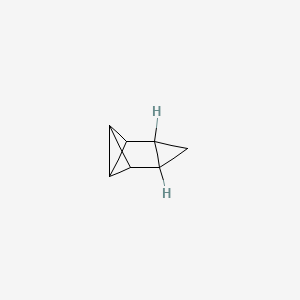
![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
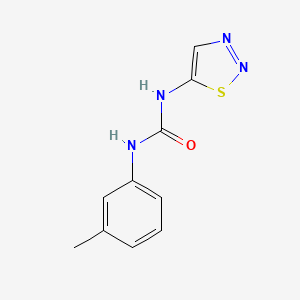
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)

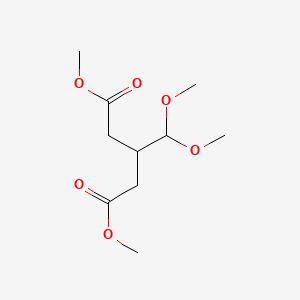
stannane](/img/structure/B14656516.png)
